6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C9H6BrFO and its molecular weight is 229.048. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
G Protein-Coupled Receptor 119 Agonist
A significant application of a derivative of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one is its role as a G protein-coupled receptor 119 (GPR119) agonist. This compound has been synthesized and studied for its pharmacological profile, demonstrating potential in probing the pharmacological capabilities of GPR119 agonists (Sakairi et al., 2012).
Halogen-rich Intermediates in Medicinal Chemistry
Halogen-rich intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, derived from similar structures to this compound, have been synthesized for use in medicinal chemistry. These intermediates offer valuable building blocks for further chemical manipulations in the creation of diverse pharmaceutical compounds (Wu et al., 2022).
Enantioselective Generation and Cycloaddition
The compound (1alpha,5alpha,6alpha)-6-bromo-6-fluoro-1-phenylbicyclo[3.1.0]hexane, closely related to this compound, has been studied for its enantioselective generation and cycloaddition. This research highlights the compound's potential in producing enantiomerically pure precursors and its application in organic synthesis (Christl et al., 2009).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds like 2-bromo-2,3-dihydro-1H-inden-1-ols, which are closely related to this compound, have been explored. These studies involve methods such as enzymatic kinetic resolution and X-ray diffraction analysis, highlighting the compound's importance as intermediates in the synthesis of biologically active compounds (Prysiazhnuk et al., 2021).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
6-bromo-5-fluoro-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFQGEGLVMENFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.